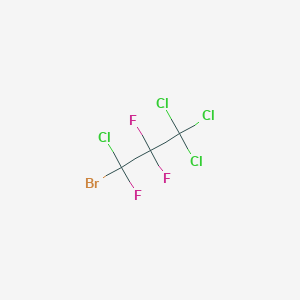
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane is an organohalogen compound with the molecular formula C₃BrCl₄F₃ It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,3,3,3-tetrachloro-1,2,2-trifluoropropane using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more highly oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated or hydroxylated derivatives, while reduction reactions can produce partially dehalogenated compounds .
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites on proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes and other molecular targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-tetrachloro-1,2,2-trifluoropropane: Similar structure but lacks the bromine atom.
1-Bromo-2,3,3,3-tetrafluoropropene: Contains a double bond and different halogenation pattern.
1-Bromo-3,3,3-trifluoroacetone: Different functional group and halogenation pattern.
Uniqueness
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure.
Eigenschaften
CAS-Nummer |
422-83-3 |
|---|---|
Molekularformel |
C3BrCl4F3 |
Molekulargewicht |
314.7 g/mol |
IUPAC-Name |
1-bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3BrCl4F3/c4-2(5,11)1(9,10)3(6,7)8 |
InChI-Schlüssel |
KBTYGGXJXMIMFY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(Cl)Br)(C(Cl)(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylpropyl)amino]-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B14745312.png)
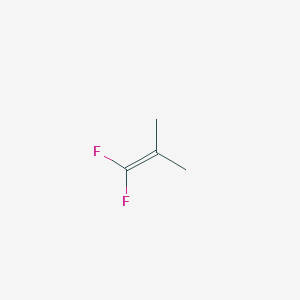
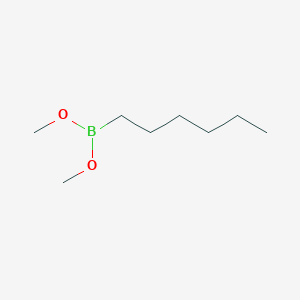
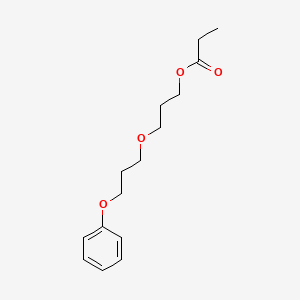
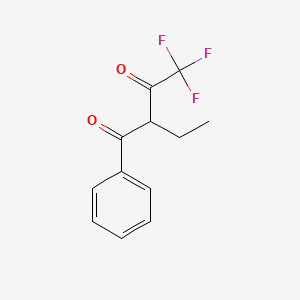


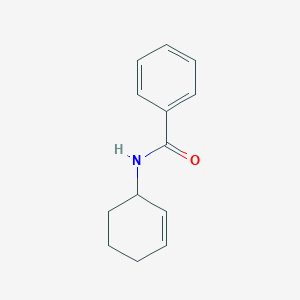
![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)


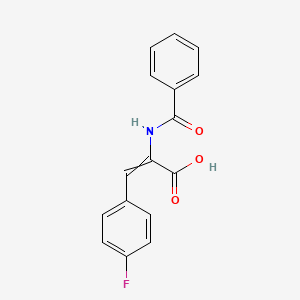
![(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)
